Inhibitory Potency Against Human Natural Anti-Gal IgG: Trisaccharide vs. Melibiose and α-Methyl Galactoside
In a cell-based inhibition assay using porcine endothelial cells as the antigen source and human serum as the anti-Gal IgG source, the free α-galactosyl epitope (Galα1-3Galβ1-4GlcNAc) was 300‑fold more potent than melibiose (Galα1-6Glc) or α‑methyl galactoside in blocking anti‑Gal binding [1]. At 1 mM, the trisaccharide prevented >90% of antibody binding, whereas the monovalent comparators required concentrations well above the physiologically relevant range to achieve measurable inhibition [1].
| Evidence Dimension | Fold-increase in inhibitory potency vs. melibiose or α-methyl galactoside |
|---|---|
| Target Compound Data | Prevents >90% anti-Gal IgG binding at 1 mM |
| Comparator Or Baseline | Melibiose (Galα1-6Glc) and α-methyl galactoside |
| Quantified Difference | 300-fold greater inhibitory potency than either comparator |
| Conditions | Porcine endothelial cell monolayer; human anti-Gal IgG detected by ELISA; oligosaccharides pre-incubated with serum |
Why This Matters
For any experiment requiring neutralization of anti-Gal antibodies (e.g., xenotransplantation models, serum blocking), using a weaker inhibitor will require impractically high concentrations, increasing osmolarity artifacts and cost, and may fail to eliminate background signal.
- [1] Galili, U.; Matta, K. L. Inhibition of anti-Gal IgG binding to porcine endothelial cells by synthetic oligosaccharides. Transplantation 1996, 62 (2), 256–262. View Source
